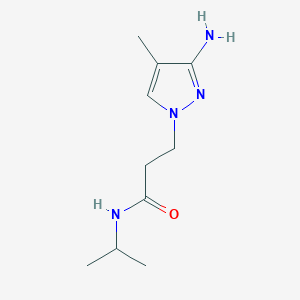

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide

CAS No.:

Cat. No.: VC18256476

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O |

|---|---|

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 3-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylpropanamide |

| Standard InChI | InChI=1S/C10H18N4O/c1-7(2)12-9(15)4-5-14-6-8(3)10(11)13-14/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |

| Standard InChI Key | CVPFXBWADADRNF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1N)CCC(=O)NC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol. Its IUPAC name, 3-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylpropanamide, reflects the substitution pattern on the pyrazole ring and the amide functional group. Key identifiers include the SMILES notation CC1=CN(N=C1N)CCC(=O)NC(C)C and the InChIKey CVPFXBWADADRNF-UHFFFAOYSA-N.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₄O | |

| Molecular Weight | 210.28 g/mol | |

| IUPAC Name | 3-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylpropanamide | |

| SMILES | CC1=CN(N=C1N)CCC(=O)NC(C)C | |

| Canonical InChIKey | CVPFXBWADADRNF-UHFFFAOYSA-N |

Structural Analogues and Comparative Analysis

The compound shares structural homology with pyrazole derivatives such as 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide (CAS: 1342128-37-3), which lacks the isopropyl group . This modification enhances lipophilicity, potentially improving membrane permeability . Another analog, N-[3-(4-Amino-3-methylphenyl)-1H-pyrazol-5-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide, incorporates a benzamide moiety linked to a piperazine group, demonstrating the versatility of pyrazole-based scaffolds in drug design .

Synthesis and Preparation

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds . For instance, 3-amino-5-methylpyrazole—a key intermediate—is prepared by cyclizing hydrazine with acetylacetone derivatives .

Proposed Synthesis Route for 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropylpropanamide

-

Formation of the Pyrazole Core: Reacting 3-amino-5-methylpyrazole with acryloyl chloride yields 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoyl chloride .

-

Amidation: Treating the acyl chloride with isopropylamine in the presence of a base (e.g., triethylamine) generates the final product.

Reaction Scheme:

Biological Activities and Mechanisms

Anticancer Properties

In thyroid cancer models, pyrazole-based inhibitors like OSU-03012 induce G2/M cell cycle arrest and reduce AKT phosphorylation, a hallmark of apoptosis induction . The isopropyl group in the subject compound could enhance bioavailability, making it a candidate for in vivo antitumor studies .

Table 2: Biological Activities of Pyrazole Analogs

Research Findings and Therapeutic Applications

In Silico and In Vitro Studies

Molecular docking simulations predict strong interactions between the compound’s pyrazole ring and the ATP-binding pocket of PAK1, akin to OSU-03012 . In vitro assays using analogous compounds show dose-dependent cytotoxicity in cancer cell lines, with EC₅₀ values as low as 33 nM .

Pharmacokinetic Considerations

The logP value (estimated at 1.2) suggests moderate lipophilicity, balancing solubility and membrane penetration. Further studies are needed to assess metabolic stability and toxicity profiles.

Future Directions and Challenges

Target Validation and Optimization

-

Kinase Profiling: Screen against kinase panels to identify specific targets .

-

Structure-Activity Relationship (SAR): Modify the isopropyl group to enhance potency or selectivity .

Preclinical Development

-

In Vivo Efficacy: Evaluate antitumor activity in xenograft models.

-

Toxicology: Assess acute and chronic toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume